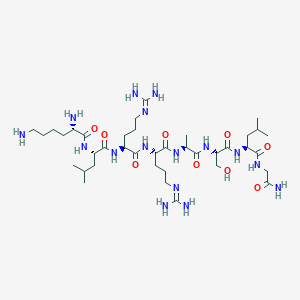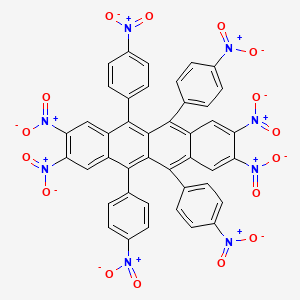![molecular formula C11H8ClN5 B14199522 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile CAS No. 833450-89-8](/img/structure/B14199522.png)
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile typically involves multiple steps. One common method involves the nucleophilic displacement of a chloro group in a pyrimidine ring with an amino group. For example, the synthesis of a similar compound, rilpivirine, involves the following steps :
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This intermediate is prepared using a reaction involving acrylonitrile and an amine.
Synthesis of 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile: This step involves the reaction of the intermediate with a chloropyrimidine derivative.
Final Product Formation: The final step involves the nucleophilic displacement of the chloro group in the pyrimidine ring with an amino group to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields and scalability. Techniques such as microwave-promoted synthesis can be used to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the pyrimidine ring can be displaced by nucleophiles such as amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .
Scientific Research Applications
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of antiviral and anticancer drugs.
Biological Research: The compound is used in studies related to cell signaling pathways and molecular targets involved in diseases.
Industrial Applications: The compound can be used in the synthesis of other bioactive molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile involves its interaction with specific molecular targets. For example, in the case of rilpivirine, a similar compound, it acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by binding to the reverse transcriptase enzyme and inhibiting its activity . This prevents the replication of the human immunodeficiency virus (HIV). The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
Rilpivirine: A second-generation NNRTI used in the treatment of HIV.
Etravirine: Another NNRTI with a similar structure and mechanism of action.
Dasatinib: A pyrimidine-based kinase inhibitor used in the treatment of leukemia.
Uniqueness
3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities. Its ability to serve as a scaffold for various bioactive compounds makes it a valuable molecule in medicinal chemistry and drug development .
Properties
CAS No. |
833450-89-8 |
|---|---|
Molecular Formula |
C11H8ClN5 |
Molecular Weight |
245.67 g/mol |
IUPAC Name |
3-[(5-amino-6-chloropyrimidin-4-yl)amino]benzonitrile |
InChI |
InChI=1S/C11H8ClN5/c12-10-9(14)11(16-6-15-10)17-8-3-1-2-7(4-8)5-13/h1-4,6H,14H2,(H,15,16,17) |
InChI Key |
WSGHRCSSNTZWOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=C(C(=NC=N2)Cl)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine](/img/structure/B14199507.png)


![3-Methoxy-5-[(4-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14199533.png)
